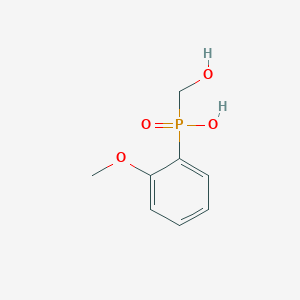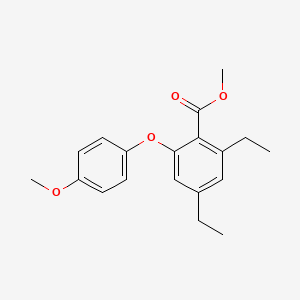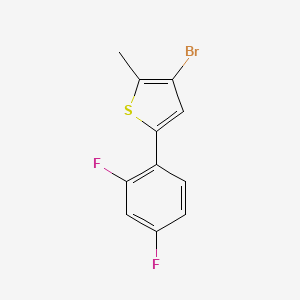
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a halogenated aromatic thiophene derivative. This compound is characterized by the presence of a bromine atom, a methyl group, and a difluorophenyl group attached to the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties, making them valuable in various chemical applications.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2,4-difluorophenylboronic acid with 3-bromo-2-methylthiophene in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient for forming carbon-carbon bonds.
Direct Halogenation: Bromination of 2-methylthiophene followed by subsequent introduction of the difluorophenyl group through electrophilic aromatic substitution can also be employed.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their scalability and efficiency. Continuous flow reactors and optimized catalyst systems are used to enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can yield the corresponding thiol or thioether derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Thiols and Thioethers: Produced through the reduction of the bromine atom.
Substituted Thiophenes: Various substituted thiophenes can be synthesized through substitution reactions.
Applications De Recherche Scientifique
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new therapeutic agents, particularly in the design of drugs targeting specific biological pathways.
Industry: Its unique electronic properties make it valuable in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
3-Bromo-2-methylthiophene: Lacks the difluorophenyl group.
5-(2,4-Difluorophenyl)-2-methylthiophene: Lacks the bromine atom.
3-Bromo-5-(2-fluorophenyl)-2-methylthiophene: Has a monofluorophenyl group instead of difluorophenyl.
Uniqueness: 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical and physical properties compared to its similar counterparts
Propriétés
Numéro CAS |
920986-54-5 |
|---|---|
Formule moléculaire |
C11H7BrF2S |
Poids moléculaire |
289.14 g/mol |
Nom IUPAC |
3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene |
InChI |
InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3 |
Clé InChI |
BSLKTICKQPRZSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
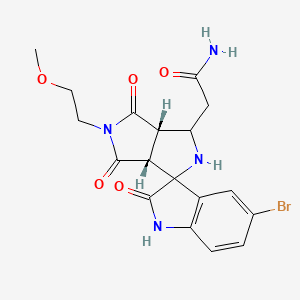
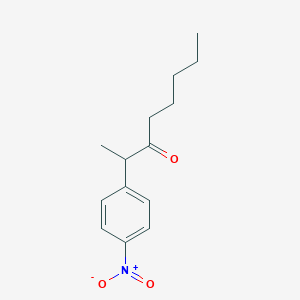
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
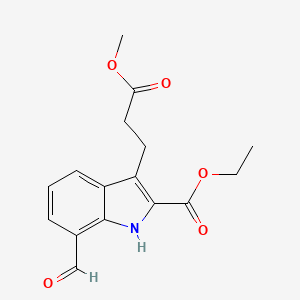

![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
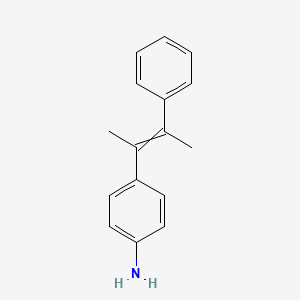
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
